Rurioctocog alfa pegol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rurioctocog alfa pegol is a pegylated recombinant human coagulation factor VIII used to treat and prevent bleeding episodes in patients with hemophilia A . Hemophilia A is an inherited bleeding disorder caused by a deficiency of factor VIII, a protein essential for blood clotting . This compound is designed to replace the missing factor VIII, thereby helping the blood to clot and providing temporary control of the bleeding disorder .
Méthodes De Préparation
Rurioctocog alfa pegol is produced using recombinant DNA technology. The recombinant factor VIII is produced by a Chinese hamster ovary cell line . The presence of the polyethylene glycol (PEG) moiety increases the plasma half-life of the drug, thereby extending its duration of action . The industrial production involves the expression of the recombinant protein in the cell line, followed by purification and pegylation to enhance its stability and half-life .
Analyse Des Réactions Chimiques
Rurioctocog alfa pegol is a covalent conjugate of octocog alfa, which is a recombinant factor VIII . The PEG moiety is covalently attached to the factor VIII molecule, increasing its stability and half-life . The primary chemical reaction involved in its synthesis is the pegylation process, where polyethylene glycol is attached to the protein. This modification does not significantly alter the protein’s activity but enhances its pharmacokinetic properties .
Applications De Recherche Scientifique
Rurioctocog alfa pegol has been extensively studied for its efficacy, safety, and immunogenicity in the treatment of hemophilia A . It is used in both prophylactic and on-demand therapy to manage and prevent bleeding episodes . The compound has shown to be effective in reducing the frequency of bleeding episodes and improving the quality of life for patients with severe hemophilia A . Additionally, it has been studied for its potential to normalize biomarkers of joint health in patients with hemophilia A .
Mécanisme D'action
Rurioctocog alfa pegol works by replacing the missing factor VIII in patients with hemophilia A . Factor VIII is a crucial protein in the blood clotting cascade, and its deficiency leads to impaired clot formation and excessive bleeding . By providing functional factor VIII, this compound helps restore normal clotting and prevents bleeding episodes . The presence of the PEG moiety increases the plasma half-life of the drug, allowing for less frequent dosing .
Comparaison Avec Des Composés Similaires
Rurioctocog alfa pegol is similar to other recombinant factor VIII products, such as octocog alfa and turoctocog alfa pegol . its unique feature is the pegylation, which extends its half-life and reduces the frequency of dosing . This makes it a more convenient option for patients requiring long-term prophylaxis . Other similar compounds include damoctocog alfa pegol and turoctocog alfa pegol, which also have extended half-lives due to pegylation .
Propriétés
Factor VIII plays an essential role in the intrinsic pathway of the blood coagulation cascade: as a cofactor for activated factor IX (FIXa), factor VIII significantly facilitates the conversion of FIXa-mediated transformation of inactive factor X (FX) to its active form (FXa). FXa then promotes the conversion of prothrombin into thrombin, a key serine protease of the coagulation cascade. Proper blood clotting cannot be achieved with the deficient levels of factor VIII, leading to increased excessive bleeding spontaneously or as a result of accidental or surgical trauma. Hemophilia A is an X-chromosomal linked hereditary disorder of blood coagulation due to defects in the F8C gene that encodes coagulation factor VIII, leading to decreased production of functional factor VIII. Rurioctocog alfa pegol is a pegylated recombinant human factor VIII that aims to restore the plasma levels and hemostatic activity of functional factor VIII. It can be used for both prophylactic or on-demand treatment of bleeding episodes associated with hemophilia A. | |
Numéro CAS |
1417412-83-9 |
Formule moléculaire |
C21H40N4O10 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H40N4O10/c1-31-12-9-24-20(29)34-14-16(15-35-21(30)25-10-13-32-2)33-11-5-7-18(26)23-8-4-3-6-17(22)19(27)28/h16-17H,3-15,22H2,1-2H3,(H,23,26)(H,24,29)(H,25,30)(H,27,28)/t17-/m0/s1 |
Clé InChI |
ZBLUSEBPLQDKAE-KRWDZBQOSA-N |
SMILES isomérique |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCC[C@@H](C(=O)O)N |
SMILES canonique |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.